

Physicochemical characteristics of 2,4-Dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dichloro-6-methoxyquinazoline
Cat. No.:	B011855

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dichloro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of **2,4-Dichloro-6-methoxyquinazoline**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Characteristics

2,4-Dichloro-6-methoxyquinazoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its core structure is amenable to further chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Core Physicochemical Properties of **2,4-Dichloro-6-methoxyquinazoline**

Property	Value	Reference
CAS Number	105763-77-7	[1] [2] [3]
Molecular Formula	C ₉ H ₆ Cl ₂ N ₂ O	[1] [3]
Molecular Weight	229.06 g/mol	[1] [2] [3] [4]
Appearance	White to off-white or light yellow solid/powder	[1] [2]
Melting Point	171 °C	[1] [2]
Boiling Point (Predicted)	315.9 ± 24.0 °C	[1] [2]
Density	1.450 g/cm ³	[1] [2]
pKa (Predicted)	-0.67 ± 0.30	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon), sealed in a dry container.	[2] [3]
InChI	1S/C9H6Cl2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3	[2]
SMILES	N1=C2C(C=C(OC)C=C2)=C(C)N=C1Cl	[2]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **2,4-Dichloro-6-methoxyquinazoline**.

Table 2: Spectroscopic Data for **2,4-Dichloro-6-methoxyquinazoline**

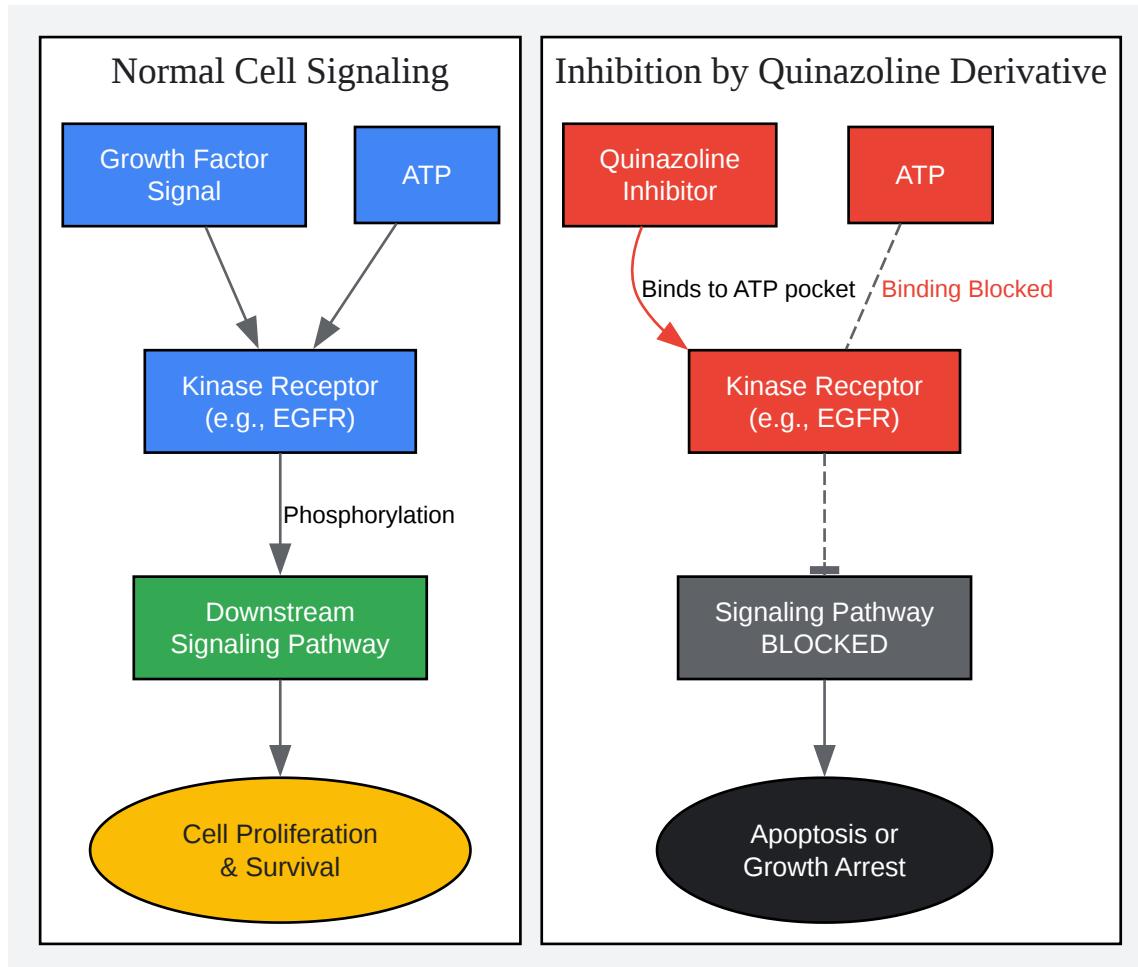
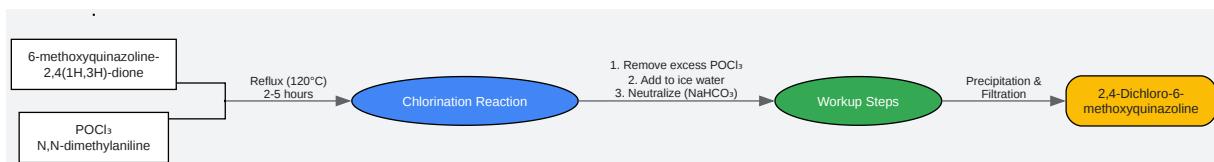
Technique	Data	Reference
¹ H-NMR (400 MHz, DMSO-d ₆)	δ 7.89 (d, J = 9.2 Hz, 1H), 7.71 (dd, J = 8.8, 2.4 Hz, 1H), 7.38 (d, J = 1.6 Hz, 1H), 3.91 (s, 3H)	[2]
LC-MS	m/z: 229.1, 231.0 [M+H] ⁺	[2]

Experimental Protocols

The synthesis of **2,4-Dichloro-6-methoxyquinazoline** is most commonly achieved through the chlorination of its corresponding dione precursor.

Synthesis of **2,4-Dichloro-6-methoxyquinazoline** from 6-methoxyquinazoline-2,4(1H,3H)-dione

Principle: This method involves the conversion of the hydroxyl groups of 6-methoxyquinazoline-2,4(1H,3H)-dione into chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction.



Reagents and Materials:

- 6-methoxyquinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl₃)
- N,N-dimethylaniline
- Ice water
- Saturated sodium bicarbonate (NaHCO₃) solution
- Round-bottom flask with reflux condenser
- Heating mantle

- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum drying oven

Procedure:

- In a round-bottom flask, a mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (e.g., 9.63 g, 50.2 mmol) is prepared in an excess of phosphorus oxychloride (POCl_3 , e.g., 150 mL).[1]
- A catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL) is added to the mixture.[1]
- The reaction mixture is heated to reflux (approximately 120 °C) and stirred for 2-5 hours.[1][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.[1][5]
- Excess POCl_3 is removed under reduced pressure (vacuum distillation).[1]
- The resulting residue is carefully and slowly poured into a beaker of ice water with vigorous stirring.[1][5]
- The pH of the aqueous mixture is adjusted to approximately 7 by the slow, portion-wise addition of a saturated NaHCO_3 solution at 0 °C, which induces the precipitation of the product.[1]
- The resulting solid precipitate is collected by vacuum filtration and washed with distilled water.[1][5][6]
- The collected solid is dried under vacuum to yield **2,4-dichloro-6-methoxyquinazoline**, typically as a brown or yellow solid.[1] Further purification, if necessary, can be performed using column chromatography on silica gel.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2,4-Dichloro-6-methoxyquinazoline CAS#: 105763-77-7 [m.chemicalbook.com]
- 3. 2,4-Dichloro-6-methoxyquinazoline | 105763-77-7 [sigmaaldrich.com]
- 4. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical characteristics of 2,4-Dichloro-6-methoxyquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011855#physicochemical-characteristics-of-2-4-dichloro-6-methoxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com